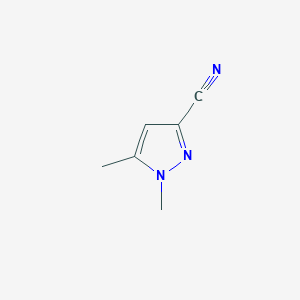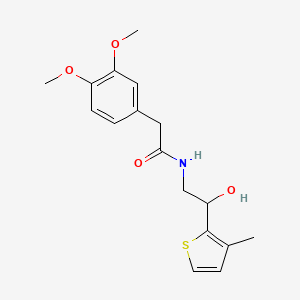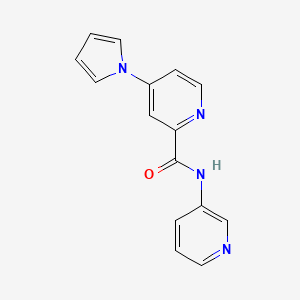
N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide, also known as PDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PDP is a small molecule that is capable of selectively inhibiting the activity of certain enzymes, making it a valuable tool for studying various biochemical pathways.
Wirkmechanismus
N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide works by selectively inhibiting the activity of enzymes known as PARPs, or poly(ADP-ribose) polymerases. PARPs play a key role in a variety of cellular processes, including DNA repair and cell death. By inhibiting PARP activity, this compound can alter these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the specific cellular pathways being studied. For example, this compound has been shown to induce apoptosis (cell death) in cancer cells, while also reducing inflammation in certain disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide is its selectivity, which allows researchers to study specific biochemical pathways without affecting other cellular processes. However, this compound also has some limitations, including potential off-target effects and the need for careful dosing and administration.
Zukünftige Richtungen
There are many potential future directions for research involving N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide, including the development of new synthetic methods, the identification of novel biochemical pathways, and the exploration of this compound's potential therapeutic applications. Additionally, further studies will be needed to fully understand the advantages and limitations of this compound for different experimental systems and disease models.
Synthesemethoden
N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide can be synthesized using a variety of methods, including traditional organic synthesis techniques and modern synthetic biology approaches. One common method involves the reaction of 3-pyridylboronic acid with 1H-pyrrole-1-carboxaldehyde, followed by the addition of picolinamide and subsequent purification steps.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide has been used in a wide range of scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. One of the key advantages of this compound is its ability to selectively inhibit the activity of certain enzymes, allowing researchers to study specific biochemical pathways in greater detail.
Eigenschaften
IUPAC Name |
N-pyridin-3-yl-4-pyrrol-1-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-12-4-3-6-16-11-12)14-10-13(5-7-17-14)19-8-1-2-9-19/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMYDXBMYQJVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=NC=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


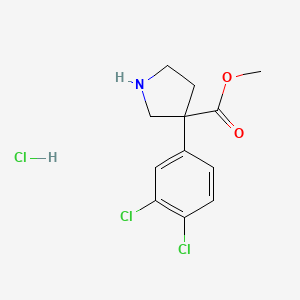
![3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide](/img/structure/B2467229.png)
![6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2467230.png)
![N-(cyanomethyl)-N-cyclopropyl-2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetamide](/img/structure/B2467231.png)
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2467234.png)

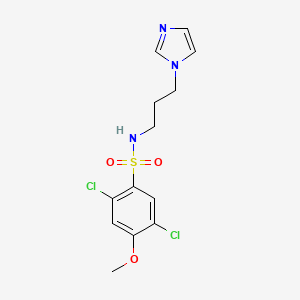
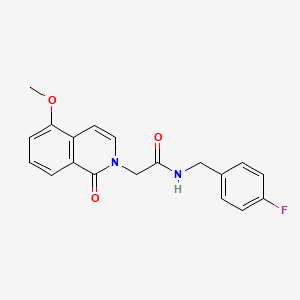
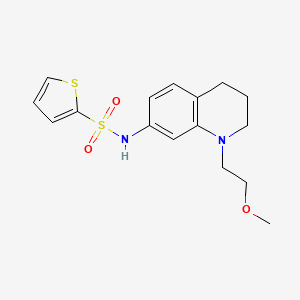
![1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2467239.png)
![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2467240.png)
